Fmoc-Cys(tBu)-OPfp
Overview
Description
“Fmoc-Cys(tBu)-OH” is an Fmoc protected cysteine derivative . It is an amino acid building block used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-sensitive protecting group used in solid-phase peptide synthesis. The “tBu” or “tert-butyl” group is an acid-sensitive protecting group .
Synthesis Analysis
“Fmoc-Cys(tBu)-OH” exhibits excellent synthesis characteristics when used in Fmoc solid-phase peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(tBu)-OH” is C22H25NO4S . Its molecular weight is 399.50 g/mol . The InChI string representation of its structure is 1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
.
Chemical Reactions Analysis
The propensity of the DKP formation from a certain peptide sequence was strongly subjected to the type of the base and solvent for the Fmoc removal . The Fmoc group is removed under basic conditions, typically using piperidine .
Physical And Chemical Properties Analysis
“Fmoc-Cys(tBu)-OH” is a white solid . It has a melting point of 133-136 °C . It is stable under normal temperatures and pressures .
Scientific Research Applications
“Fmoc-Cys(tBu)-OPfp” is a compound used in peptide synthesis, particularly in the Fmoc/tBu solid-phase peptide synthesis method . This method is widely used in both research and industrial settings for the synthesis of peptides, which are gaining considerable attention as potential drugs .
- Scientific Field : Biochemistry, specifically peptide synthesis .
- Application Summary : Fmoc-Cys(tBu)-OPfp is used in the Fmoc/tBu solid-phase peptide synthesis method. This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Methods of Application : In the Fmoc/tBu solid-phase peptide synthesis method, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin . The resin is a polymer which swells in organic solvents and expands as the peptide grows .
- Results or Outcomes : The Fmoc/tBu solid-phase peptide synthesis method is currently the method of choice for producing synthetic peptides, which are important as therapeutics and for a number of research purposes including cancer diagnosis and treatment, antibiotic drug development, epitope mapping, production of antibodies, and vaccine design .
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Automated Synthesis of Bio-inspired Peptide Crypto-thioesters
- Field : Biochemistry, Peptide Synthesis
- Application Summary : Fmoc-Cys(tBu)-OPfp is used in the automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters . This method is particularly useful for the convergent synthesis of proteins via native chemical ligation (NCL) .
- Methods of Application : A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
- Results or Outcomes : This method has been successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
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Greening Fmoc/tBu Solid-Phase Peptide Synthesis
- Field : Green Chemistry, Peptide Synthesis
- Application Summary : Fmoc-Cys(tBu)-OPfp is used in the Fmoc/tBu solid-phase peptide synthesis method, which is being adapted to use greener solvents .
- Methods of Application : The Fmoc/tBu solid-phase peptide synthesis method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Green solvents are being explored to replace hazardous solvents currently used in the process .
- Results or Outcomes : In many cases, green solvents do not impair the synthetic process and their adoption in current synthetic schemes will result in a smaller impact on the environment and on human health .
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Synthesis of Biologically Active Peptides
- Field : Biochemistry, Peptide Synthesis
- Application Summary : Fmoc-Cys(tBu)-OPfp is used in the synthesis of biologically active peptides, which are important as therapeutics and for a number of research purposes .
- Methods of Application : In solid-phase peptide synthesis, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin . The resin is a polymer which swells in organic solvents and expands as the peptide grows .
- Results or Outcomes : Chemical synthesis of biologically active peptides may provide enough material for additional study, structure-activity relationships, or result in new analogues with improved properties .
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Synthesis of Peptide Crypto-thioesters
- Field : Biochemistry, Peptide Synthesis
- Application Summary : Fmoc-Cys(tBu)-OPfp is used in the automated Fmoc-based synthesis of peptide crypto-thioesters . This method is particularly useful for the convergent synthesis of proteins via native chemical ligation (NCL) .
- Methods of Application : A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed . The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
- Results or Outcomes : This method has been successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
Safety And Hazards
Future Directions
Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Therefore, “Fmoc-Cys(tBu)-OH” will continue to play a significant role in peptide synthesis.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572903 | |
Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(tBu)-OPfp | |
CAS RN |
109434-23-3 | |
Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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